nicotinaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
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Overview
Description
Synthesis Analysis
The synthesis of related hydrazone compounds often involves the reaction of hydrazines with aldehydes or ketones. For instance, nicotinic acid can be converted into ethyl nicotinate, which then reacts with hydrazine hydrate to give the corresponding acid hydrazide. This hydrazide is then treated with benzaldehyde or substituted benzaldehyde to yield hydrazones. Such reactions can lead to various products, including 1,3,4-oxadiazoles, by cyclization of the hydrazones with lead oxide (Daoud, Ahmad, & Ali, 2009). Additionally, 3-methyl-2-benzothiazolinone hydrazone has been used as a precursor in the synthesis of different heterocycles, showing the versatility of hydrazone derivatives in chemical synthesis (Ibrahim et al., 2015).
Molecular Structure Analysis
The molecular structure of hydrazones, including those derived from benzothiazole, has been extensively studied. Investigations have revealed differences in conformations and intermolecular hydrogen bonding patterns among various hydrazone compounds. These structural nuances significantly influence the chemical properties and reactivity of these molecules (Lindgren et al., 2013).
properties
IUPAC Name |
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-18-12-6-2-3-7-13(12)19-14(18)17-16-10-11-5-4-8-15-9-11/h2-10H,1H3/b16-10+,17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEQTFIXDDDSBI-CDEAFOTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-benzothiazol-2-imine |
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